



Application Notes and Protocols: NF340 in Primary Immune Cell Assays

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Compound of Interest		
Compound Name:	NF340	
Cat. No.:	B10770246	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF340 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel expressed on various immune cells, including T lymphocytes and macrophages. Extracellular ATP, often released during inflammation and cell damage, acts as a danger signal that modulates immune responses through these receptors. The activation of P2X1 receptors triggers rapid cation influx, particularly Ca2+, initiating downstream signaling cascades that influence a range of cellular functions from activation and proliferation to phagocytosis and cytokine release. These application notes provide detailed protocols for utilizing **NF340** to investigate the role of the P2X1 receptor in primary immune cell assays.

Mechanism of Action

NF340 competitively blocks the binding of ATP to the P2X1 receptor, thereby inhibiting the conformational change required for ion channel opening. This blockade prevents the influx of cations like Ca2+ and Na+, effectively dampening the downstream signaling pathways initiated by extracellular ATP. In T lymphocytes, this leads to the inhibition of calcium-dependent signaling pathways crucial for activation, including the calcineurin-NFAT pathway. In macrophages, P2X1 receptor signaling can influence phagocytic activity and the production of inflammatory mediators.



Quantitative Data Summary

The following table summarizes key quantitative data for **NF340** and related P2X receptor antagonists in primary immune cell assays. This information can guide dose-selection for your experiments.

Parameter	Cell Type	Assay	Antagonist	Value	Reference
IC50	Human P2X1	Electrophysio logy	NF449 (structurally related)	0.28 nM	[1]
Inhibition	Primary human T cells	IL-2 mRNA expression	NF023 (P2X1- selective)	~25% inhibition	[2]
Inhibition	Primary human T cells	IL-2 mRNA expression	TNP-ATP (P2X1/P2X4 antagonist)	~50% inhibition	[2]

Note: Specific IC50 values for **NF340** in primary immune cell functional assays are not readily available in the public domain. A starting concentration range of 1-10 μ M is recommended for initial experiments, with a dose-response curve generated to determine the optimal concentration for your specific cell type and assay.

Experimental Protocols T-Cell Activation and Proliferation Assay

This protocol details how to assess the effect of **NF340** on T-cell activation and proliferation following stimulation of the T-cell receptor (TCR).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail
- Ficoll-Paque™ PLUS



- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Anti-CD3 antibody (clone OKT3), plate-bound
- Soluble anti-CD28 antibody (clone CD28.2)
- NF340 (Tocris Bioscience or equivalent)
- Carboxyfluorescein succinimidyl ester (CFSE)
- 96-well flat-bottom culture plates

- Isolate Primary T Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque™
 density gradient centrifugation. Enrich for T cells using the RosetteSep™ Human T Cell
 Enrichment Cocktail according to the manufacturer's instructions.
- CFSE Labeling: Resuspend purified T cells at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C in the dark.
 Quench the labeling by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI medium.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 5 μg/mL in sterile PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
- Cell Seeding and Treatment: Resuspend CFSE-labeled T cells at 1 x 10⁶ cells/mL in complete RPMI medium. Add soluble anti-CD28 antibody to a final concentration of 2 μg/mL.
- Pre-incubate the T-cell suspension with varying concentrations of **NF340** (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO) for 30 minutes at 37°C.
- Seed 200 μL of the cell suspension per well into the anti-CD3 coated plate.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. Gate on the live lymphocyte



population to quantify the percentage of proliferating cells.

Calcium Flux Assay in T-Cells

This protocol measures the effect of **NF340** on ATP-induced calcium influx in primary T cells.

Materials:

- Purified primary human T cells
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
- ATP solution (1 mM stock in HBSS)
- NF340
- Flow cytometer

- Cell Loading: Resuspend purified T cells at 1 x 10 6 cells/mL in HBSS. Add Fluo-4 AM to a final concentration of 2 μ M and Pluronic F-127 to a final concentration of 0.02%. Incubate for 30 minutes at 37 $^\circ$ C in the dark.
- Washing: Wash the cells twice with HBSS to remove extracellular dye.
- Treatment: Resuspend the cells in HBSS at 1 x 10 6 cells/mL. Pre-incubate the cells with **NF340** (e.g., 10 μ M) or vehicle control for 15 minutes at room temperature.
- Baseline Measurement: Acquire baseline fluorescence data on a flow cytometer for 30-60 seconds.
- Stimulation: While continuously acquiring data, add ATP to a final concentration of 100 μM to induce calcium influx.



- Data Acquisition: Continue acquiring data for a total of 3-5 minutes.
- Analysis: Analyze the change in Fluo-4 fluorescence intensity over time. The peak
 fluorescence intensity reflects the magnitude of the calcium influx. Compare the response in
 NF340-treated cells to the vehicle control.

Macrophage Phagocytosis Assay

This protocol assesses the impact of **NF340** on the phagocytic capacity of primary human macrophages.

Materials:

- Human PBMCs
- Macrophage Colony-Stimulating Factor (M-CSF)
- RPMI-1640 medium with 10% FBS
- Fluorescently labeled E. coli bioparticles or zymosan particles
- NF340
- Trypan Blue
- Fluorescence microscope or flow cytometer

- Macrophage Differentiation: Isolate PBMCs and culture them in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.
- Cell Seeding: Plate the differentiated macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment: Pre-incubate the macrophages with NF340 (e.g., 10 μM) or vehicle control in serum-free RPMI for 1 hour at 37°C.



- Phagocytosis: Add fluorescently labeled bioparticles to the wells at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C.
- Washing and Quenching: Gently wash the cells three times with ice-cold PBS to remove non-internalized particles. Add Trypan Blue (0.04%) for 2 minutes to quench the fluorescence of any remaining extracellular particles.
- Analysis:
 - Microscopy: Visualize the cells under a fluorescence microscope. The phagocytic index can be calculated as the percentage of macrophages containing at least one fluorescent particle.
 - Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze
 the fluorescence intensity of the macrophage population by flow cytometry.

Cytokine Release Assay from PBMCs

This protocol measures the effect of **NF340** on the release of pro-inflammatory cytokines from activated PBMCs.

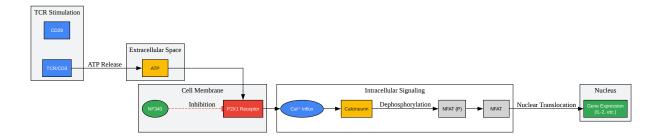
Materials:

- Human PBMCs
- RPMI-1640 medium with 10% FBS
- Lipopolysaccharide (LPS)
- NF340
- ELISA kits for TNF- α and IL-1 β
- 96-well culture plates



- Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI medium.
- Treatment: Pre-incubate the cells with NF340 (e.g., 1, 10, 100 μM) or vehicle control for 1 hour at 37°C.
- Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate cytokine release.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
- Cytokine Quantification: Measure the concentration of TNF- α and IL-1 β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

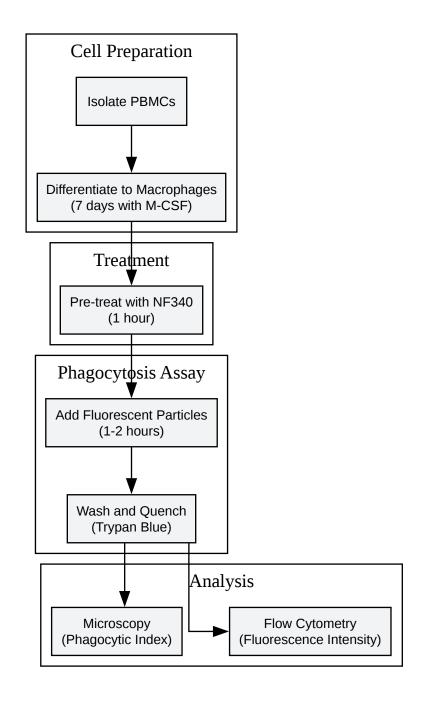
Signaling Pathways and Experimental Workflows



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Caption: P2X1 signaling in T-cell activation.

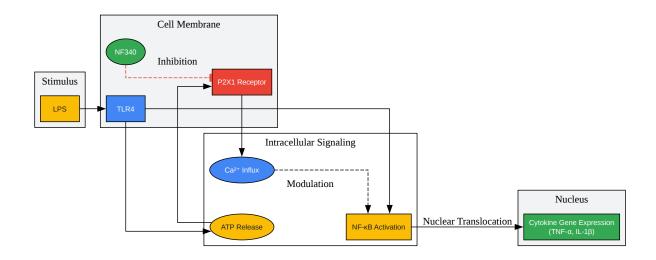




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Caption: Macrophage phagocytosis assay workflow.





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Caption: P2X1 modulation of macrophage cytokine release.

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References

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